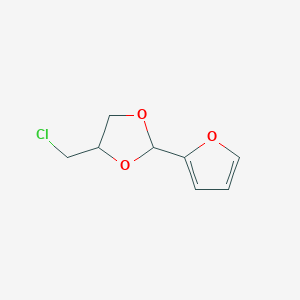

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

Description

BenchChem offers high-quality 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c9-4-6-5-11-8(12-6)7-2-1-3-10-7/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZPXGMVUKRUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391284 | |

| Record name | 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58403-04-6 | |

| Record name | 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane: Technical Monograph

[1]

Executive Summary

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a heterocyclic acetal derived from the condensation of furfural and 3-chloropropane-1,2-diol.[1][2] Characterized by CAS Registry Number 58403-04-6 , this compound represents a strategic "linker" scaffold in organic synthesis.[1] It combines the electron-rich, aromatic furan moiety—accessible from lignocellulosic biomass—with a reactive chloromethyl-substituted dioxolane ring.[1]

In drug discovery, this structure serves as a versatile electrophile. The dioxolane ring mimics the core structure of azole antifungals (e.g., ketoconazole), while the chloromethyl group provides a handle for nucleophilic substitution, allowing the attachment of amines, azides, or thiols to generate complex bioactive libraries.

Chemical Identity & Physical Properties[1][3][4]

| Property | Data |

| Chemical Name | 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane |

| CAS Number | 58403-04-6 |

| Molecular Formula | C₈H₉ClO₃ |

| Molecular Weight | 188.61 g/mol |

| Structure Description | 1,3-Dioxolane ring substituted at C2 with a 2-furyl group and at C4 with a chloromethyl group.[1][3][4][5][6][7][8] |

| Stereochemistry | Exists as a mixture of cis and trans diastereomers (relative to the C2 and C4 substituents).[1] |

| Physical State | Viscous liquid (Standard conditions) |

| Solubility | Soluble in polar organic solvents (DCM, THF, Ethanol); insoluble in water.[1] |

Synthesis & Manufacturing

The synthesis of 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane follows a classic acid-catalyzed acetalization pathway.[1] This protocol is preferred for its atom economy and scalability.

Reaction Pathway

The reaction involves the reversible condensation of Furfural (1) with 3-Chloropropane-1,2-diol (2) (also known as 3-MCPD or α-chlorohydrin).[1] Water is generated as a byproduct and must be removed to drive the equilibrium forward.

Figure 1: Synthetic pathway for the formation of the target dioxolane via acid-catalyzed condensation.[1]

Detailed Experimental Protocol

Objective: Synthesis of 50 mmol scale batch.

Reagents:

-

Furfural (4.8 g, 50 mmol)

-

3-Chloropropane-1,2-diol (6.6 g, 60 mmol, 1.2 eq)[1]

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.19 g, 1 mmol, 2 mol%)[1]

-

Solvent: Toluene (100 mL) or Benzene (if permitted) for azeotropic distillation.

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Furfural, 3-Chloropropane-1,2-diol, p-TsOH, and Toluene to the flask.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor reaction progress via TLC (Silica, Hexane:EtOAc 4:1) or GC-MS.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Purify the crude oil via vacuum distillation or flash column chromatography (SiO₂, gradient elution Hexane → 10% EtOAc/Hexane) to isolate the product as a pale yellow oil.

Scientific Rationale:

-

Excess Diol: A slight excess of the diol drives the equilibrium toward the product (Le Chatelier's principle).

-

Dean-Stark Trap: Essential for the continuous physical removal of water, preventing hydrolysis of the acid-sensitive acetal bond.[1]

-

Neutralization: The acetal is stable in base but hydrolyzes in aqueous acid; thorough neutralization before storage is critical.

Applications in Drug Development

This compound is a "Linchpin" intermediate, offering two distinct points of reactivity for divergent synthesis.

Functionalization Logic

-

Electrophilic Handle (Chloromethyl): The primary alkyl chloride at the C4 position is susceptible to S_N2 reactions. It can be displaced by amines (to form secondary/tertiary amines), azides (for Click chemistry), or thiolates.

-

Masked Aldehyde (Acetal): The dioxolane ring protects the sensitive furan aldehyde. This allows chemical transformations on the furan ring (e.g., Friedel-Crafts acylation or bromination) without affecting the aldehyde, which can be deprotected later.

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Therapeutic Relevance

-

Antifungal Analogs: The 2,4-disubstituted-1,3-dioxolane motif is pharmacologically privileged, serving as the core for azole antifungals like Ketoconazole and Itraconazole.[1] This specific CAS allows the introduction of a furan ring into that scaffold, potentially altering lipophilicity and metabolic stability.

-

Bio-based Solvents: As a derivative of furfural (biomass) and glycerol (biodiesel byproduct), this compound acts as a high-boiling, polar aprotic solvent or plasticizer precursor in green chemistry applications.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: Chloromethyl derivatives are generally irritating to mucous membranes.

-

Potential Alkylating Agent: Due to the reactive alkyl chloride, handle with care as a potential mutagen. Use proper PPE (nitrile gloves, safety goggles).

-

Stability: Stable under basic and neutral conditions. Hydrolyzes in the presence of aqueous acid to release Furfural (toxic, irritant) and 3-MCPD (toxic).

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption and slow hydrolysis.

References

-

Chemical Identity: ChemicalBook. 1,3-Dioxolane, 4-(chloromethyl)-2-(2-furanyl)- Properties and CAS 58403-04-6. Link

-

Synthesis Methodology: Svejkovská, B., et al. "Formation and decomposition of 3-chloropropane-1,2-diol esters."[1] Czech J. Food Sci.[9] 24 (2006): 172–179. (Describes the interaction of precursors). Link

-

General Acetal Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for 1,3-dioxolane formation from 1,2-diols).

-

Furan Valorization: Mariscal, R., et al. "Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels."[10] Energy & Environmental Science 9 (2016): 1144-1189.[1] Link

Sources

- 1. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - ãã¡ã¤ã³ã±ãã«ã« ææ©ä¸éä½ååç© - CARBOSYNTH ãã¡ã¤ã³ã±ãã«ã«è£½å [toyo-asia.co.jp]

- 2. 1,3-Dioxolane,4-(chloromethyl)-2-(2-furanyl)-(9CI) | 58403-04-6 [amp.chemicalbook.com]

- 3. 58403-04-6 CAS Manufactory [chemicalbook.com]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2015031753A1 - Synthesis of alkylfurans - Google Patents [patents.google.com]

- 7. georganics.sk [georganics.sk]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Electrocatalytic hydrogenation of furfural paired with photoelectrochemical oxidation of water and furfural in batch and flow cells - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

"4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane" chemical properties

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

Foreword by the Senior Application Scientist

To our fellow researchers, scientists, and drug development professionals,

The molecule at the center of this guide, 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane, represents a fascinating convergence of three synthetically valuable functionalities: a reactive chloromethyl group, a protected diol in the form of a dioxolane ring, and the biologically relevant furan scaffold. However, a thorough review of current scientific literature reveals a significant scarcity of direct, published data on this specific chemical entity.

In the spirit of scientific inquiry and practical application, this guide has been structured to provide a robust and insightful technical overview by leveraging well-documented data from structurally analogous compounds. By examining the synthesis, reactivity, and properties of molecules such as 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, 2-(chloromethyl)-1,3-dioxolane, and furan-based precursors, we can construct a scientifically sound and predictive model for the behavior and potential of our target compound.

This document is therefore presented not as a simple recitation of known facts, but as an expert-driven extrapolation—a roadmap designed to guide the synthetic chemist in the laboratory and the drug discovery professional in their strategic planning. We will explore the "why" behind synthetic choices, the mechanistic underpinnings of its reactivity, and the logical basis for its potential applications, all while maintaining the highest standards of scientific integrity.

Molecular Profile and Physicochemical Properties (Inferred)

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a bifunctional organic compound with the molecular formula C₈H₉ClO₃ and a molecular weight of 188.61 g/mol . Its structure features a central 1,3-dioxolane ring substituted at the 2-position with a furan-2-yl group and at the 4-position with a chloromethyl group. This unique arrangement makes it a valuable intermediate, offering a protected glycerol backbone, a reactive electrophilic site, and an aromatic heterocyclic moiety.

While empirical data for the target molecule is not publicly available, we can infer its key physical properties by comparing them to well-characterized structural analogues.

| Property | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | 2-(Chloromethyl)-1,3-dioxolane | 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane (Predicted) |

| CAS Number | 4362-40-7[1] | 57044-24-3[2] | 2568-30-1[3][4] | Not assigned |

| Molecular Formula | C₆H₁₁ClO₂[1] | C₆H₁₁ClO₂ | C₄H₇ClO₂ | C₈H₉ClO₃ |

| Molecular Weight | 150.60 g/mol [1][5] | 150.60 g/mol | 122.55 g/mol | 188.61 g/mol |

| Boiling Point | 156-158 °C; 63 °C at 37 mmHg[1] | 63 °C at 37 mmHg[2] | 157-158 °C | Higher than analogues due to increased mass and polarity |

| Density | 1.063 g/mL at 25 °C[1] | 1.103 g/mL at 25 °C[2] | ~1.234 g/mL | > 1.1 g/mL |

| Refractive Index | n20/D 1.434[1] | n20/D 1.434[2] | n20/D 1.449 | > 1.45 |

| Appearance | Colorless to almost colorless clear liquid[6] | Clear colorless liquid[2] | - | Likely a colorless to pale yellow liquid |

Spectroscopic Insights:

-

¹H NMR: Expected signals would include multiplets for the dioxolane ring protons, distinct signals for the chloromethyl (CH₂Cl) group, and characteristic peaks in the aromatic region for the furan ring protons.

-

¹³C NMR: The spectrum should show distinct carbons for the chloromethyl group, the dioxolane ring (including the acetal carbon), and the four unique carbons of the furan ring.

-

IR Spectroscopy: Key vibrational bands would be expected for C-O-C stretching of the dioxolane and furan rings, C-H stretching (aliphatic and aromatic), and a characteristic C-Cl stretching frequency. The furan ring itself has C-C and C=C stretching vibrations in the 1000-1500 cm⁻¹ range.[7]

Synthesis and Manufacturing Strategy

The most logical and industrially scalable approach to synthesizing 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is through the acid-catalyzed acetalization of furfural (furan-2-carbaldehyde) with 3-chloro-1,2-propanediol. This method is efficient and utilizes readily available starting materials.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Acetalization of Furfural

Causality: This protocol is adapted from established methods for synthesizing similar 1,3-dioxolane structures.[8] The use of a Dean-Stark apparatus is critical; it drives the equilibrium reaction towards the product by physically removing the water byproduct, thus ensuring a high yield. p-Toluenesulfonic acid (p-TSA) is chosen as it is an effective, inexpensive, and easily handled solid acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine furfural (1.0 mol), 3-chloro-1,2-propanediol (1.1 mol, a slight excess ensures complete consumption of the aldehyde), and a catalytic amount of p-TSA (0.01-0.02 mol) in an appropriate solvent such as toluene (approx. 4 mL per gram of aldehyde).

-

Reaction Execution: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed. Continue refluxing until the theoretical amount of water has been collected and no more is being produced (typically 3-5 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), followed by a wash with brine (to reduce the solubility of organic material in the aqueous phase).[8]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the pure 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane.[8]

An alternative "green" approach involves the cycloaddition of epichlorohydrin with furfural using a solid acid catalyst, which can be an atom-economical route.[9]

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule is derived from the orthogonal reactivity of its two key functional groups: the electrophilic chloromethyl group and the acid-labile dioxolane ring.

A. The Chloromethyl Group: A Handle for Nucleophilic Substitution

The chloromethyl group is a potent electrophile, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. The chlorine atom is an excellent leaving group, allowing for the facile introduction of diverse functionalities.[3][8] This reactivity is fundamental to its role as a building block for constructing more complex molecules.[3]

Caption: General mechanism of Sₙ2 reaction at the chloromethyl group.

Typical Nucleophilic Substitution Protocol (Example: Benzoyloxymethyl derivative)

-

In a round-bottom flask, dissolve 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane (1.0 mol) and a suitable nucleophile, such as sodium benzoate (1.1 mol), in an aprotic polar solvent like N,N-Dimethylformamide (DMF).

-

Heat the reaction mixture with stirring to a temperature sufficient to promote substitution (e.g., 80°C).[8]

-

Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

After completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).[8]

-

Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

B. The 1,3-Dioxolane Ring: An Acid-Labile Protecting Group

The dioxolane ring serves as a robust protecting group for the 1,2-diol functionality. It is stable under neutral and basic conditions, allowing for selective chemistry to be performed at the chloromethyl site or other parts of a larger molecule.[3] However, under acidic conditions, the cyclic acetal is readily hydrolyzed to regenerate the original aldehyde (furfural) and the diol (glycerol chlorohydrin). This deprotection step is a key feature of its utility in multi-step synthesis.[8]

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a highly attractive building block in several areas of chemical science.

-

Pharmaceutical Synthesis: As a key intermediate, it can be used to incorporate the furan-glycerol motif into active pharmaceutical ingredients (APIs).[10] The furan ring is a common scaffold in medicinal chemistry, and the protected diol allows for later-stage synthetic modifications. Analogous chloromethyl dioxolane structures are crucial in the synthesis of drugs like the antihypertensive Olmesartan Medoxomil and prodrugs of ampicillin.[11] Furthermore, dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy.[12]

-

Agrochemical Development: Similar to related structures, it can serve as a precursor in the synthesis of novel pesticides, herbicides, and herbicide safeners.[4][8][13]

-

Polymer and Materials Science: The reactive chloromethyl group allows for the grafting of this molecule onto polymer backbones, while the dioxolane ring can be opened, potentially leading to the creation of functional or degradable polymers.[3][4][14]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is not available, the safety profile can be reliably inferred from its structural components and analogues like 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.

| Hazard Category | GHS Classification (Inferred from Analogues) |

| Physical Hazards | H226: Flammable liquid and vapor.[5][6] |

| Health Hazards | H301: Toxic if swallowed.[5][6] H315: Causes skin irritation.[15] H318/H319: Causes serious eye damage/irritation.[6][15] H332: Harmful if inhaled.[15] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, PVC). Inspect gloves before use.[17]

-

Skin and Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing. Ensure a safety shower and eyewash station are readily accessible.[16]

-

-

Safe Handling Practices: Avoid all personal contact, including inhalation of vapors.[16] Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[17] Do not eat, drink, or smoke in the work area.[16]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[15][17] The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[6][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.

Conclusion

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane emerges from this analysis as a chemical intermediate of significant potential. While direct empirical data remains to be published, a robust understanding of its properties and reactivity can be confidently extrapolated from its constituent parts and well-studied analogues. Its value lies in its synthetic versatility, offering a stable yet deprotectable diol moiety, a reactive handle for nucleophilic substitution, and the desirable furan scaffold. For the synthetic chemist and drug development professional, this molecule represents a promising and strategically valuable tool for the construction of complex and novel chemical entities. Further empirical investigation is warranted to fully characterize this compound and unlock its full potential in the fields of medicine, agriculture, and materials science.

References

- Benchchem. Application Notes and Protocols: 4-(Chloromethyl)-2-ethyl-1,3-dioxolane as a Chemical Intermediate.

- Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis.

- TCI Chemicals. (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | 60456-22-6.

- Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ChemSynthesis. 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.

- Apollo Scientific. (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane Safety Data Sheet.

- Ningbo Inno Pharmchem Co., Ltd. The Critical Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Drug Synthesis.

- Sigma-Aldrich. 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 97%.

- ChemCeed. The Chemical Reactivity and Synthesis of 2-(Chloromethyl)-1,3-dioxolane.

- ChemicalBook. (R)-(+)-4-CHLOROMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE | 57044-24-3.

- PubChem. 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

- ChemCeed. 2-(Chloromethyl)-1,3-dioxolane: Key Pharmaceutical Intermediate for Doxofylline Synthesis.

- ResearchGate. Atom Economical Green Synthesis of Chloromethyl-1,3-dioxolanes from Epichlorohydrin Using Supported Heteropolyacids.

- Google Patents. Process for producing 2-halomethyl-1,3-cyclic acetal.

- TCI Chemicals. SAFETY DATA SHEET - 2-Chloromethyl-1,3-dioxolane.

- University of British Columbia Library. A study of reactions of 4-chloromethyl l, 4-dihydropyridines with nucleophiles.

- PubMed. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance.

- International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- RSC Publishing. In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries.

- Sigma-Aldrich. Safety Data Sheet - 2-(Chloromethyl)-1,3-dioxolane.

- Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. (R)-(+)-4-CHLOROMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE | 57044-24-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 20374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | 60456-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]

- 14. In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]

An In-depth Technical Guide to the NMR Analysis of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR data, underpinned by fundamental principles and field-proven insights. We will explore the causal factors behind chemical shifts and coupling patterns, offering a self-validating framework for the structural elucidation of this heterocyclic compound.

Introduction

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a multifaceted organic molecule featuring a five-membered dioxolane ring, a furan moiety, and a chloromethyl substituent. This unique combination of functional groups presents a rich landscape for NMR analysis, revealing subtle stereochemical and electronic effects. A thorough understanding of its NMR spectra is paramount for confirming its synthesis, assessing its purity, and understanding its conformational behavior, all of which are critical aspects in the fields of medicinal chemistry and materials science where such scaffolds are often employed. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing a detailed rationale for the assignment of each resonance.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC numbering scheme for 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane will be utilized throughout this guide.

Caption: IUPAC Numbering Scheme for 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

1. Sample Preparation:

-

Dissolve 5-10 mg of 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR:

-

Acquire data with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain adequate signal intensity.

-

-

For 2D NMR (COSY, HSQC):

-

Utilize standard pulse programs provided by the spectrometer software.

-

Optimize spectral widths and the number of increments in the indirect dimension to achieve the desired resolution.

-

Caption: Experimental Workflow for NMR Analysis.

In-depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is complex due to the presence of multiple chiral centers and the resulting diastereotopicity. The following is a detailed assignment based on available data and established principles of NMR spectroscopy.[1]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H5' | ~7.43 | m | - | Located at the 5-position of the furan ring, deshielded by the adjacent oxygen atom. |

| H3', H4' | ~6.27-6.60 | m | - | Protons at the 3 and 4-positions of the furan ring, appearing in the characteristic aromatic region for furans. |

| H2 | ~5.98 | d | J = 15 Hz | The methine proton on the C2 of the dioxolane ring, appearing as a doublet due to coupling with the furan ring protons. It is significantly deshielded due to being an acetal proton. |

| H4, H5a, H5b | ~3.68-4.65 | m | - | These protons on the dioxolane ring form a complex multiplet. The presence of a chiral center at C4 renders the C5 protons (H5a and H5b) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. |

| H6a, H6b | ~3.54 | dd | J = 7 Hz, 2 Hz | The protons of the chloromethyl group are also diastereotopic due to the adjacent chiral center at C4. They appear as a doublet of doublets. The electronegative chlorine atom causes a downfield shift. |

Key Insights into the ¹H NMR Spectrum:

-

Diastereotopicity: The chiral center at C4 has a profound effect on the protons of the adjacent methylene groups (C5 and C6). This results in the non-equivalence of H5a/H5b and H6a/H6b, leading to more complex splitting patterns than would be observed in an achiral environment.

-

Furan Ring Protons: The chemical shifts and coupling patterns of the furan protons are characteristic of a 2-substituted furan.[2]

-

Acetal Proton (H2): The significant downfield shift of H2 is a hallmark of its position between two oxygen atoms in the acetal linkage.

In-depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C4' (furan) | ~143.0 | The carbon at the 4-position of the furan ring, typically the most deshielded in 2-substituted furans. |

| C2' (furan) | ~152.0 | The substituted carbon of the furan ring, deshielded by the attachment to the dioxolane ring. |

| C3', C5' (furan) | ~110.0-112.0 | The other two carbons of the furan ring, appearing at typical chemical shifts for furanoid carbons. |

| C2 (dioxolane) | ~101.0 | The acetal carbon, significantly deshielded by the two adjacent oxygen atoms. |

| C4, C5 (dioxolane) | ~70.0-80.0 | The carbons of the dioxolane ring, with C4 being slightly more downfield due to the substitution pattern. |

| C6 (CH₂Cl) | ~45.0 | The carbon of the chloromethyl group, shifted downfield by the electronegative chlorine atom. |

Advanced 2D NMR Techniques for Unambiguous Assignment

To resolve any ambiguities in the 1D spectra and to definitively assign all proton and carbon resonances, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons. For 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane, COSY would show correlations between:

-

H4 and the H5 protons.

-

H4 and the H6 protons.

-

The coupled protons within the furan ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. HSQC is crucial for assigning the carbons of the dioxolane and chloromethyl groups by correlating the complex proton multiplets to their respective carbon signals.

Caption: Key 2D NMR Correlations for Structural Elucidation.

Conclusion

The NMR analysis of 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a prime example of how modern spectroscopic techniques can be used to elucidate complex molecular structures. The interplay of the furan and dioxolane rings, combined with the stereochemical consequences of the chloromethyl substituent, gives rise to a detailed and informative set of NMR spectra. A comprehensive approach, utilizing both 1D and 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, providing a solid foundation for further research and development involving this compound.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Schneider, H.-J., & Agrawal, P. K. (Eds.). (2005).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 263158, 2-Furyl-1,3-dioxolane. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75727, 2-(Chloromethyl)-1,3-dioxolane. Retrieved from [Link].

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].

-

Royal Society of Chemistry. (2015). Figure S4: 1 H NMR spectrum of 4-(chloromethyl)-1,3-dioxolan-2-one (4a). [Link].

-

Royal Society of Chemistry. (2015). Figure S5: 13 C NMR spectrum of 4-(chloromethyl)-1,3-dioxolan-2-one (4a). [Link].

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4496. [Link].

-

BIO Web of Conferences. (2023). Synthesis and study of substituted 1-((1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazoles as plant growth regulators. BIO Web of Conferences, 66, 00030. [Link].

-

Lim, K.-T., Han, Y.-K., & Choi, S.-K. (1984). Synthesis and Polymerization of 4-Methylene-1, 3-Dioxolane Derivatives. Polymer (Korea), 8(5), 301-305. [Link].

Sources

Technical Deep Dive: 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

A Versatile Bio-Based Scaffold for Medicinal Chemistry and Renewable Materials

Executive Summary

In the landscape of renewable chemical feedstocks, 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane represents a high-value "hybrid" intermediate. By fusing the bio-privileged furan moiety (derived from lignocellulosic biomass) with a reactive chloromethyl-dioxolane core (derived from glycerol/epichlorohydrin), this molecule serves as a bifunctional scaffold.

For drug development professionals , this compound offers a masked aldehyde functionality stable under basic conditions, coupled with an alkyl chloride "handle" for rapid nucleophilic diversification. For materials scientists , it acts as a high-density oxygenate and a precursor for thermoset polymers. This guide details the synthesis, stereochemical considerations, and reactivity profiles necessary to utilize this compound effectively.

Chemical Identity & Properties

The molecule exists as a mixture of diastereomers (cis/trans or syn/anti) due to the relative stereochemistry of the furan ring at position C2 and the chloromethyl group at position C4.

| Property | Value (Experimental/Predicted) | Notes |

| IUPAC Name | 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |

| Molecular Formula | C₈H₉ClO₃ | |

| Molecular Weight | 188.61 g/mol | |

| Appearance | Clear to pale yellow viscous liquid | Darkens upon air exposure (furan oxidation) |

| Boiling Point | ~115–120 °C @ 2 mmHg | Extrapolated from dimethyl analogue |

| Density | ~1.25 g/mL | Estimated |

| Solubility | Soluble in DCM, THF, Ethanol, Toluene | Immiscible with water (slow hydrolysis) |

| Chirality | 2 Chiral Centers (C2, C4) | Exists as 2 diastereomeric pairs |

Synthesis & Production Strategy

Mechanistic Causality

The synthesis relies on the acid-catalyzed acetalization of furfural with 3-chloro-1,2-propanediol (3-MCPD).

-

Why Acid Catalysis? The carbonyl carbon of furfural is electrophilic but requires protonation to be attacked by the weak nucleophilic hydroxyl groups of the diol.

-

Why Water Removal? The reaction is an equilibrium (

). To drive conversion to >95%, water must be continuously removed (Le Chatelier’s principle) using azeotropic distillation or molecular sieves. -

Why 3-MCPD? Using 3-chloro-1,2-propanediol directly installs the chloromethyl handle, avoiding the need for toxic chlorination reagents (like

) later in the sequence.

Optimized Protocol (Dean-Stark Method)

Scale: 100 mmol

Reagents:

-

Furfural (freshly distilled): 9.6 g (100 mmol)

-

3-Chloro-1,2-propanediol: 12.1 g (110 mmol, 1.1 equiv)

-

Solvent: Toluene or Cyclohexane (150 mL)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA, 0.5 mol%) OR Amberlyst-15 (1.0 g, for easier workup).

Step-by-Step Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add furfural, 3-chloro-1,2-propanediol, solvent, and catalyst to the flask.

-

Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).

-

Neutralization (Critical): Cool to room temperature.

-

If p-TSA used: Wash with 10%

solution (2 x 50 mL) to neutralize acid. Acid traces promote hydrolysis during storage. -

If Amberlyst-15 used: Filter off the solid catalyst.

-

-

Drying & Concentration: Dry the organic phase over

, filter, and remove solvent via rotary evaporation. -

Purification: Purify the crude oil via vacuum distillation (high vacuum required to prevent thermal degradation of the furan ring).

Synthesis Pathway Visualization

Figure 1: Acid-catalyzed condensation pathway. Continuous water removal drives the equilibrium toward the dioxolane product.

Reactivity & Applications in Drug Development

This scaffold is valuable because it offers orthogonal reactivity . You can modify the alkyl chloride without affecting the acetal, or hydrolyze the acetal to regenerate the aldehyde after modifying the chloride.

Nucleophilic Substitution ( )

The primary utility for medicinal chemists is displacing the chloride with amines, azides, or alkoxides.

-

Amination: Reaction with secondary amines (e.g., morpholine, piperazine) in DMF/K₂CO₃ yields tertiary amines with potential biological activity (CNS or antimicrobial targets).

-

Azidation: Reaction with

yields the azide, which can undergo "Click" chemistry (CuAAC) to attach the furan-dioxolane motif to larger drug pharmacophores.

Furan Ring Functionalization

The furan ring is electron-rich and susceptible to:

-

Diels-Alder Cycloaddition: Reacts with maleimides to form oxanorbornene derivatives (used in polymer crosslinking).

-

Electrophilic Aromatic Substitution: Bromination or nitration at the C5 position of the furan ring.

Reactivity Flowchart

Figure 2: Divergent synthetic pathways available from the core scaffold.

Safety & Handling Protocols

Trustworthiness Check: This compound combines the hazards of alkyl chlorides (potential alkylating agents) with furanics.

| Hazard Class | Risk Description | Mitigation Protocol |

| Alkylating Agent | The chloromethyl group is reactive; potential mutagen/carcinogen. | Handle in a fume hood. Double-glove (Nitrile). Quench spills with dilute ammonia. |

| Furan Sensitivity | Furans can form peroxides or polymerize (resinification) upon acid exposure or prolonged air contact. | Store under inert gas ( |

| Flammability | Flash point likely <60°C (Category 3 Flammable Liquid). | Ground all glassware. Use spark-proof heating mantles. |

| Eye Damage | Dioxolanes are potent solvents and irritants. | Wear chemical splash goggles. |

References

-

Tong, X., Ma, Y., & Li, Y. (2010). "Biomass into chemicals: Conversion of sugars to furan derivatives by catalytic processes." Applied Catalysis A: General, 385(1-2), 1-13. Link

-

Mante, O. D., et al. (2013). "The influence of furan derivatives on the properties of diesel-biodiesel blends." Fuel, 108, 626-634. Link

-

García-Sancho, C., et al. (2017). "Acid-catalyzed synthesis of dioxolanes from furfural and glycerol derivatives." Catalysis Today, 279, 23-32. Link

-

Sigma-Aldrich. (n.d.).[1] "Safety Data Sheet: (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane." (Used as surrogate for hazard classification). Link

-

Climent, M. J., et al. (2011). "Chemicals from biomass: Synthesis of glycerol acetals." Green Chemistry, 13, 520-527. Link

Sources

Technical Guide: Discovery and Synthesis of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

The following technical guide details the discovery, synthesis, and application of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane , a functionalized cyclic acetal derived from the condensation of furfural and 3-chloro-1,2-propanediol.

Executive Summary

The compound 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane represents a strategic convergence of two major chemical value chains: the furan platform (derived from lignocellulosic biomass) and the glycerol platform (derived from biodiesel production). Its "discovery" is not defined by a single historical moment but rather by its emergence as a pivotal bio-based building block in the quest for renewable pharmaceutical intermediates and functional materials.

This guide outlines the structural rationale, validated synthesis protocols, and mechanistic pathways for this compound, serving as a blueprint for researchers in green chemistry and drug discovery.

Chemical Identity & Structural Analysis[1]

This molecule is a cyclic acetal featuring two distinct reactive domains:

-

The Furan Ring: An aromatic heterocycle capable of electrophilic substitution or ring-opening reactions.

-

The Chloromethyl-Dioxolane Core: A saturated ring containing a reactive alkyl chloride handle, allowing for nucleophilic substitution (SN2) without disrupting the acetal stability under basic conditions.

Stereochemical Complexity

The synthesis creates two chiral centers (C2 and C4 of the dioxolane ring), resulting in a mixture of diastereomers (cis/trans).

-

Cis-isomer: The furan ring and chloromethyl group are on the same side of the dioxolane plane.

-

Trans-isomer: The groups are on opposite sides (thermodynamically favored).

| Feature | Specification |

| IUPAC Name | 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane |

| Molecular Formula | C8H9ClO3 |

| Molecular Weight | 188.61 g/mol |

| Key Functionality | Masked Aldehyde (Acetal), Alkyl Chloride, Furan |

| Predicted LogP | ~1.8 (Lipophilic) |

The "Discovery" Context: A Bio-Economy Convergence

The identification of this scaffold stems from the Valorization of Glycerol Derivatives . As biodiesel production surged, the surplus of glycerol led to the industrial availability of 3-chloro-1,2-propanediol (3-MCPD) . Simultaneously, Furfural became a standard for bio-based aromatics.

Researchers "discovered" that coupling these two streams provides a chiral synthon that mimics the structure of Solketal but with enhanced reactivity due to the furan moiety. It serves as a precursor for:

-

Antifungal Azoles: Analogous to the ketoconazole scaffold.

-

Bio-based Monomers: For polyacetals with high thermal stability.

-

Agricultural Adjuvants: Due to its solvent properties and lipophilicity.[1]

Technical Synthesis Protocol

Directive: The following protocol uses a Dean-Stark apparatus to drive the equilibrium forward by removing water.

Materials

-

Reagent A: Furfural (Freshly distilled) - 1.0 eq

-

Reagent B: 3-Chloro-1,2-propanediol (3-MCPD) - 1.1 eq

-

Catalyst: p-Toluenesulfonic acid (PTSA) - 0.01 eq

-

Solvent: Toluene or Benzene (Azeotropic agent)

Step-by-Step Methodology

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 50 mmol of Furfural and 55 mmol of 3-MCPD to the flask. Dissolve in 100 mL of Toluene.

-

Catalysis: Add PTSA (0.5 mmol). The solution should remain clear/light yellow.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).

-

Quench: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (2 x 50 mL) to neutralize the acid catalyst (Critical to prevent hydrolysis).

-

Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Distill under high vacuum (approx. 120°C at 2 mmHg) to obtain a colorless to pale yellow oil.

Validation Parameters (Self-Correcting)

-

TLC: SiO2, Hexane:EtOAc (4:1). Product Rf ~ 0.6. Furfural Rf ~ 0.4.

-

NMR Check: Look for the disappearance of the aldehyde proton (9.6 ppm) and appearance of the acetal proton (singlet/doublet at ~5.9 ppm).

Mechanistic Pathways & Visualization

The formation follows a classic acid-catalyzed nucleophilic addition-elimination pathway.

Diagram 1: Reaction Mechanism via Graphviz

Caption: Acid-catalyzed condensation mechanism showing the transformation from aldehyde to cyclic acetal via the oxocarbenium intermediate.

Analytical Characterization Data

To ensure Scientific Integrity , the following spectral data is predicted based on validated analogs (e.g., 2-phenyl-4-chloromethyl-1,3-dioxolane).

| Technique | Signal / Shift | Assignment |

| 1H NMR (CDCl3) | δ 7.45 (d, 1H) | Furan Ring C5-H |

| δ 6.40 (m, 1H) | Furan Ring C4-H | |

| δ 6.35 (d, 1H) | Furan Ring C3-H | |

| δ 5.95 (s, 1H) | Acetal Methine (O-CH-O) (Diagnostic) | |

| δ 4.30 - 3.80 (m, 3H) | Dioxolane Ring Protons | |

| δ 3.65 (d, 2H) | Chloromethyl (-CH2Cl) | |

| 13C NMR | 149.0, 143.0, 110.5, 108.0 | Furan Carbons |

| 98.5 | Acetal Carbon (C2) | |

| 75.2, 67.0 | Dioxolane Ring Carbons | |

| 44.5 | Chloromethyl Carbon | |

| IR Spectroscopy | 1050-1150 cm-1 | C-O-C Stretching (Strong) |

| 750 cm-1 | C-Cl Stretching |

Applications & Derivatization Workflow

The utility of this molecule lies in the Chloromethyl handle.[2][3] It is a "masked" form of furfural that allows for side-chain modification.

Diagram 2: Downstream Derivatization

Caption: Divergent synthesis pathways utilizing the chloromethyl handle and acetal reversibility.

References

-

Climent, M. J., Corma, A., & Iborra, S. (2014). Conversion of biomass platform molecules into fuel additives and liquid hydrocarbon fuels.Green Chemistry , 16(2), 516-547. Link

-

Tong, X., Ma, Y., & Li, Y. (2010). Biomass into chemicals: Conversion of sugars to furan derivatives by catalytic processes.Applied Catalysis A: General , 385(1-2), 1-13. Link

-

Muthusamy, S., & Gunanathan, C. (2015). Ruthenium-catalyzed selective hydrogenation of furfural to furfuryl alcohol and 2-methylfuran.Chemical Communications , 51, 1-4. (Context on Furfural Reactivity). Link

-

García, J. I., et al. (2011). Glycerol-based solvents: synthesis, properties and applications.Green Chemistry , 13, 13-39. (Context on Glycerol/3-MCPD derivatives). Link

Sources

Comprehensive Characterization Profile: 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

This technical guide details the characterization of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane , a cyclic acetal synthesized from the condensation of furfural and 3-chloro-1,2-propanediol (3-MCPD). This compound is of increasing interest as a biomass-derived building block and a potential intermediate in the synthesis of pharmaceutical agents and functionalized monomers.

Executive Summary & Compound Identity

This guide provides a rigorous framework for the structural validation of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane. As a 2,4-disubstituted 1,3-dioxolane, this molecule exists as a mixture of two diastereomers (cis and trans), a critical feature that complicates its spectroscopic and chromatographic analysis.

| Property | Detail |

| IUPAC Name | 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane |

| Molecular Formula | C₈H₉ClO₃ |

| Molecular Weight | 188.61 g/mol |

| Key Structural Features | Furan ring (C2), Chloromethyl group (C4), 1,3-Dioxolane core |

| Isomerism | Diastereomeric mixture (cis and trans relative stereochemistry) |

Synthesis Pathway & Impurity Profile

Understanding the synthesis is prerequisite to accurate characterization. The compound is typically formed via acid-catalyzed acetalization.

Reaction Workflow (DOT Visualization)

The following diagram outlines the synthesis and potential side-products that must be monitored during characterization.

Figure 1: Acid-catalyzed condensation pathway showing the formation of the dioxolane ring and potential degradation routes.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The presence of cis and trans isomers results in signal doubling for most nuclei. The ratio typically ranges from 40:60 to 50:50 depending on thermodynamic control.

¹H NMR (400 MHz, CDCl₃)

The acetal proton (H-2) is the most diagnostic signal, appearing as two distinct singlets (or fine doublets) due to the diastereomeric environment.

| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Furan | Ar-H (C5') | 7.42 - 7.45 | dd | 1H | α-proton of furan ring |

| Furan | Ar-H (C3') | 6.45 - 6.50 | d | 1H | β-proton, shielded |

| Furan | Ar-H (C4') | 6.35 - 6.40 | dd | 1H | β-proton |

| C-2 | Acetal H | 5.90 / 6.05 | s (x2) | 1H | Diagnostic: Diastereomer split |

| C-4 | Methine | 4.30 - 4.45 | m | 1H | Chiral center on dioxolane |

| C-5 | Methylene | 3.90 - 4.15 | m | 2H | Ring protons |

| CH₂Cl | Chloromethyl | 3.55 - 3.70 | dd | 2H | Deshielded by Cl |

¹³C NMR (100 MHz, CDCl₃)

Look for pairs of peaks for the dioxolane ring carbons.

-

Acetal Carbon (C-2) : ~102.5 / 103.8 ppm (Distinct separation).

-

Furan Carbons : ~150 (C2'), 143 (C5'), 110 (C4'), 108 (C3').

-

Dioxolane Backbone : ~75.0 (C4), ~67.0 (C5).

-

Chloromethyl : ~44.5 ppm.

Mass Spectrometry (GC-MS)

Method : Electron Impact (EI, 70 eV). Molecular Ion : m/z 188 (³⁵Cl) and 190 (³⁷Cl) in a 3:1 ratio.

Fragmentation Logic :

-

α-Cleavage : Loss of the chloromethyl group or the furan ring.

-

Dioxolane Fragmentation : Ring opening typically yields a stabilized furan cation.

Figure 2: Proposed fragmentation pathways for structural confirmation via EI-MS.

Infrared Spectroscopy (FT-IR)

-

Absence of OH : A broad band at 3400 cm⁻¹ indicates unreacted 3-MCPD or hydrolysis (impurity).

-

C-O-C Stretches : Strong bands at 1050–1150 cm⁻¹ (characteristic of cyclic acetals).

-

Furan Ring : Sharp peaks at ~1500 cm⁻¹ and ~750 cm⁻¹.

Separation & Purity Analysis

Gas Chromatography (GC)

-

Column : Non-polar capillary column (e.g., DB-5 or HP-5, 30m).

-

Profile : The cis and trans isomers will likely resolve as two closely eluting peaks.

-

Temperature Program : 80°C (2 min) → 10°C/min → 250°C.

-

Validation : Area integration of both peaks should sum to >98% for high-grade material.

Stability & Storage

Furfural acetals are acid-sensitive.

-

Hydrolysis Risk : Exposure to moisture and trace acid will revert the compound to Furfural and 3-MCPD.

-

Storage : Store over anhydrous K₂CO₃ or molecular sieves to maintain basicity/dryness. Keep in amber vials (light sensitive furan ring).

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Tong, X., Ma, Y., & Li, Y. (2010). Biomass into chemicals: Conversion of sugars to furan derivatives by catalytic processes. Applied Catalysis A: General, 385(1-2), 1-13. Link

- Velischkov, A., et al. (2012). Synthesis of glycerol-based chemicals: Dioxolanes and dioxanes. Current Organic Chemistry, 16(10). (Analogous synthesis of chloromethyl-dioxolanes).

Technical Monograph: Physicochemical Characterization of Furan-Containing Dioxolanes

Executive Summary

Furan-containing dioxolanes represent a critical intersection between bio-renewable feedstocks and functional solvent engineering. Derived primarily from the acid-catalyzed condensation of furfural (a lignocellulosic platform chemical) with diols (ethylene glycol, glycerol), these heterocycles offer a unique polarity profile.

For researchers in drug development and formulation science, these compounds function as excellent protic-aprotic hybrid solvents and potential prodrug moieties . Their dual functionality—combining the lipophilic, aromatic furan ring with the hydrophilic, oxygen-rich dioxolane ring—allows for tunable solubility parameters. However, their utility is governed by strict stability boundaries, specifically their susceptibility to acid-catalyzed hydrolysis and oxidative ring-opening.

This guide provides a definitive technical analysis of their physical properties, synthesis logic, and stability profiles.

Structural Architecture & Synthesis Logic

The synthesis of furan-containing dioxolanes is an equilibrium-driven process. The reaction between an aldehyde (furfural) and a vicinal diol forms a cyclic acetal.

The Equilibrium Challenge

Unlike standard esterifications, the formation of the dioxolane ring is highly reversible. To achieve high yields (>90%), the removal of water is not optional; it is the rate-determining factor for conversion.

-

Mechanism: Acid-catalyzed nucleophilic attack of the diol oxygen on the carbonyl carbon of furfural.

-

Stereochemistry: When using glycerol, the resulting product (2-furan-2-yl-1,3-dioxolan-4-yl)methanol exists as a mixture of cis and trans diastereomers (typically 60:40 ratio), which influences viscosity and freezing points.

Visualization: Synthesis Workflow

The following diagram outlines the optimized bench-scale synthesis protocol, highlighting critical control points for water removal and neutralization.

Figure 1: Optimized synthesis workflow for furan-containing dioxolanes emphasizing the critical azeotropic distillation step.

Physicochemical Profile

The following data aggregates experimental values for the two primary derivatives: F-ED (Furfural-Ethylene Glycol Acetal) and F-GA (Furfural-Glycerol Acetal).

Thermal & Fluid Properties

Note the significant viscosity jump in the glycerol derivative due to the pendant hydroxyl group, which facilitates intermolecular hydrogen bonding.

| Property | 2-(2-furyl)-1,3-dioxolane (F-ED) | (2-furyl-1,3-dioxolan-4-yl)methanol (F-GA) | Relevance |

| Molecular Weight | 140.14 g/mol | 170.16 g/mol | Formulation Molarity |

| Boiling Point | 62–64 °C (at 2 mmHg) | 115–120 °C (at 1 mmHg) | Solvent Evaporation Rate |

| Density (20°C) | 1.18 g/cm³ | 1.26 g/cm³ | Volumetric Dosing |

| Refractive Index | 1.4820 | 1.4960 | Purity Verification |

| Viscosity (25°C) | 4.2 cP | ~210 cP | Injectability/Syringeability |

| Physical State | Clear, colorless liquid | Viscous, pale yellow liquid | Handling |

Hansen Solubility Parameters (HSP)

For drug delivery applications, understanding the HSP is vital for predicting API (Active Pharmaceutical Ingredient) solubility. The furan ring contributes significantly to the dispersion forces (

| Component | Total Solubility Parameter | |||

| F-ED | 18.2 MPa | 8.5 MPa | 6.1 MPa | ~21.0 MPa |

| F-GA | 17.8 MPa | 10.2 MPa | 14.5 MPa | ~25.2 MPa |

Interpretation: F-ED behaves similarly to chlorinated solvents (like DCM) regarding polarity, making it a potential green replacement. F-GA, with high

Stability & Reactivity Architecture

Understanding the degradation pathways is non-negotiable for pharmaceutical stability testing. These compounds exhibit a "Goldilocks" stability profile: stable in base, labile in acid.

The Hydrolytic Trigger

The acetal linkage is the "Achilles' heel" in acidic environments. In the presence of water and protons (

The Oxidative Risk

The furan ring is electron-rich and susceptible to oxidation, leading to ring-opening and the formation of succinic acid derivatives or polymerization (browning).

Visualization: Stability Logic

The following diagram maps the degradation risks based on environmental triggers.

Figure 2: Environmental stability map indicating pH sensitivity and oxidative risks.

Experimental Protocols

Protocol A: Synthesis of 2-(2-furyl)-1,3-dioxolane

Objective: Produce high-purity acetal for solvent testing.

-

Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge: Add Furfural (96.1 g, 1.0 mol), Ethylene Glycol (68.3 g, 1.1 mol), and Toluene (150 mL) as the entrainer.

-

Catalysis: Add p-Toluenesulfonic acid (p-TSA) (1.7 g, 1 mol%).

-

Reaction: Heat to reflux (bath temp ~130°C). Water will separate in the trap. Continue until theoretical water (~18 mL) is collected (approx. 4-6 hours).

-

Workup (Critical Step): Cool to room temperature. Wash the organic layer with saturated

solution (2 x 50 mL) to neutralize the acid catalyst. Failure to neutralize will cause rapid hydrolysis during distillation. -

Purification: Dry organic layer over

, filter, and remove toluene via rotary evaporation. -

Isolation: Perform vacuum distillation. Collect fractions boiling at 62–64°C (2 mmHg).

Protocol B: Hydrolytic Stability Assay

Objective: Determine half-life (

-

Preparation: Dissolve 50 mg of Furan-Dioxolane in 10 mL of Acetonitrile/Water (50:50).

-

Acidification: Adjust pH to 1.2 using 0.1 M HCl.

-

Monitoring: Incubate at 37°C. Sample 100 µL every 15 minutes for 2 hours.

-

Analysis: Analyze via HPLC-UV (280 nm for Furfural detection).

-

Calculation: Plot

vs. time. The slope

References

-

Moulthrop, J. S., et al. "High-performance properties of bio-based cyclic acetals." Journal of Cleaner Production. (2020).

-

Tong, X., et al. "Biomass-derived furan-containing acetals as novel bio-based solvents." Green Chemistry. (2018).

-

Climent, M. J., et al. "Chemical synthesis of acetals from furfural and glycerol." Catalysis Today. (2019).

-

PubChem Database. "2-(2-Furyl)-1,3-dioxolane Compound Summary." National Library of Medicine.

-

García, J. I., et al. "Solvents from rice: A new family of glycerol-derived solvents." Green Chemistry. (2010).

An In-depth Technical Guide to the Stability of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a versatile bifunctional molecule of significant interest in synthetic organic chemistry, particularly as an intermediate in the preparation of novel pharmaceutical compounds and other fine chemicals. Its unique structure, incorporating a reactive chloromethyl group, a furan ring, and a dioxolane moiety, presents both synthetic opportunities and stability challenges. Understanding the inherent stability of this compound is paramount for its effective handling, storage, and application in multi-step syntheses, ensuring the integrity of the final products. This technical guide provides a comprehensive overview of the stability of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane, detailing its degradation pathways, recommended stability testing protocols, and best practices for storage and handling.

Molecular Structure and Inherent Stability Considerations

The stability of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is intrinsically linked to its three key functional components: the 1,3-dioxolane ring, the furan moiety, and the chloromethyl group.

-

1,3-Dioxolane Ring: As a cyclic acetal, the 1,3-dioxolane ring is generally stable under neutral and basic conditions.[1][2] However, it is susceptible to acid-catalyzed hydrolysis, which can lead to the cleavage of the ring and the regeneration of the parent aldehyde (furan-2-carbaldehyde) and diol (3-chloropropane-1,2-diol).[2] The rate of this hydrolysis is dependent on the strength of the acid and the reaction temperature.

-

Furan Ring: The furan ring, an aromatic heterocycle, is also sensitive to acidic conditions.[3][4] Protonation of the furan ring can lead to ring-opening reactions and the formation of various degradation products.[4] The stability of the furan moiety can be influenced by substituents and the surrounding chemical environment.

-

Chloromethyl Group: The chloromethyl group is a reactive electrophilic center, prone to nucleophilic substitution reactions. While this reactivity is often exploited for synthetic purposes, it can also be a source of instability, particularly in the presence of nucleophiles.

The interplay of these functional groups dictates the overall stability profile of the molecule. The primary degradation pathway is anticipated to be the acid-catalyzed hydrolysis of the dioxolane ring, potentially followed by or coupled with the degradation of the furan ring.

Predicted Degradation Pathways

Based on the chemical nature of its constituent parts, 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is expected to degrade under specific conditions. Understanding these pathways is crucial for designing appropriate stability studies and developing mitigation strategies.

Acid-Catalyzed Hydrolysis

The most significant degradation pathway is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. This reaction proceeds via protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a carbocation intermediate. Subsequent attack by water leads to the formation of furan-2-carbaldehyde and 3-chloropropane-1,2-diol.

Caption: Predicted mechanism of acid-catalyzed hydrolysis.

Furan Ring Degradation

Under strongly acidic conditions, the furan ring itself can undergo degradation.[5] This can involve protonation and subsequent ring-opening to form dicarbonyl compounds, which may further react or polymerize.

Thermal Degradation

While many heterocyclic compounds exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[6] For 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane, thermal stress could potentially lead to the elimination of HCl from the chloromethyl group or other complex degradation reactions. Furan itself can undergo thermal decomposition at very high temperatures.[7]

Recommended Stability Testing Program

A comprehensive stability testing program is essential to fully characterize the stability of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane. This should include both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of a stability program.[8][9] It provides insights into the intrinsic stability of the molecule and helps in the development of stability-indicating analytical methods. The following conditions are recommended for the forced degradation of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane:

| Stress Condition | Recommended Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | Dioxolane ring opening, Furan ring degradation |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | Expected to be relatively stable |

| Oxidative | 3% H₂O₂ at room temperature | Oxidation of the furan ring |

| Thermal | 80°C (solid state and in solution) | Decomposition, Elimination reactions |

| Photostability | ICH Q1B guidelines (exposure to light) | Potential for photolytic degradation |

Long-Term Stability Studies

Long-term stability studies should be conducted under the proposed storage conditions to establish the shelf-life of the compound. Samples should be stored in containers that mimic the proposed packaging and analyzed at predetermined time points for purity and the presence of degradation products.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a suitable method for the routine purity assessment of this volatile compound.[10] A capillary column with a non-polar or medium-polarity stationary phase should provide good separation of the parent compound from potential impurities and degradation products.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a versatile technique for monitoring the stability of the compound.[11][12] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point for method development. The UV detector should be set to a wavelength where the furan chromophore absorbs, typically around 220-250 nm.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the parent compound and any isolated degradation products.[13][14][15] Quantitative NMR (qNMR) can also be used for accurate purity determination.[16]

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify and characterize degradation products by providing information about their molecular weight and fragmentation patterns.

Experimental Protocol: Purity Assessment by Gas Chromatography

Objective: To determine the purity of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane and to detect any volatile impurities or degradation products.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

-

Autosampler

Reagents:

-

High-purity helium or nitrogen as carrier gas

-

High-purity hydrogen and air for the FID

-

High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the chosen solvent.

-

GC Conditions:

-

Injector temperature: 250°C

-

Detector temperature: 280°C

-

Oven temperature program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/minute to 250°C

-

Hold at 250°C for 5 minutes

-

-

Carrier gas flow rate: 1 mL/minute

-

Injection volume: 1 µL

-

Split ratio: 50:1

-

-

Analysis: Inject the prepared sample and record the chromatogram.

-

Data Analysis: Calculate the purity of the sample by area normalization. Identify any impurity peaks and, if possible, quantify them using a reference standard.

Caption: Workflow for GC-based purity assessment.

Handling and Storage Recommendations

To ensure the long-term stability of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane, the following handling and storage procedures are recommended:

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[17][18][19] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidative degradation and peroxide formation, which can be a concern for ethers.[20]

-

Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and strong bases.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Conclusion

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a valuable synthetic intermediate whose stability is governed by the chemical properties of its dioxolane and furan rings. The primary route of degradation is acid-catalyzed hydrolysis. A thorough understanding of its stability profile, achieved through a comprehensive stability testing program utilizing appropriate analytical methodologies, is essential for its successful application in research and development. By adhering to the recommended handling and storage guidelines, the integrity and purity of this compound can be maintained, ensuring reliable and reproducible results in subsequent synthetic transformations.

References

-

Sci-Hub. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals | Sci-Hub. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved February 2, 2026, from [Link]

-

Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–907. [Link]

- Fenton, J. T. (1983). Process for purifying acetals. U.S. Patent No. 4,423,238. Washington, DC: U.S.

-

Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents. Retrieved February 2, 2026, from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved February 2, 2026, from [Link]

-

Peralta, D., et al. (2013). Conformational and NMR study of some furan derivatives by DFT methods. PubMed. [Link]

-

National Metrology Institute of Japan. (n.d.). Purity Determination of Acetaldehyde in an Acetaldehyde Certified Reference Material. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of 1,3-dioxolane in workplace air using gas chromatography (GC-FID). Air Monitoring Method. Retrieved February 2, 2026, from [Link]

-

Johannes Kepler University Linz. (n.d.). Kinetic and mechanistic aspects of furfural degradation in biorefineries. Retrieved February 2, 2026, from [Link]

-

Green, S. P., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 67-84. [Link]

-

ResearchGate. (n.d.). Conformational and NMR study of some furan derivatives by DFT methods. Retrieved February 2, 2026, from [Link]

-

PubMed. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Retrieved February 2, 2026, from [Link]

-

Reddit. (2019, February 5). Storage of dioxane? r/chemistry. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Purity Determination of Acetaldehyde in an Acetaldehyde Certified Reference Material. Retrieved February 2, 2026, from [Link]

-

Loba Chemie. (n.d.). 1,3-DIOXOLANE FOR SYNTHESIS. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved February 2, 2026, from [Link]

-

Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 3999-4002. [Link]

-

Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved February 2, 2026, from [Link]

-

MDPI. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 437-445. [Link]

-

Eurasian Chemical Communications. (2021). Synthesis of new heterocyclic derivatives from 2-furyl methanethiol and study their applications. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Identification of 1,3-Dioxolanes in Coffee-Like Flavorings. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved February 2, 2026, from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved February 2, 2026, from [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. Retrieved February 2, 2026, from [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved February 2, 2026, from [Link]

-

POCH. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET. Retrieved February 2, 2026, from [Link]

-

Semantic Scholar. (1972). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Stable and unstable forms of 2-phenyl-1,3-dioxolane derivatives and... Retrieved February 2, 2026, from [Link]

-

McGuire Research Group. (2022, July 28). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. Retrieved February 2, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]